6-Amino-2-methylquinazolin-4-ol

Vue d'ensemble

Description

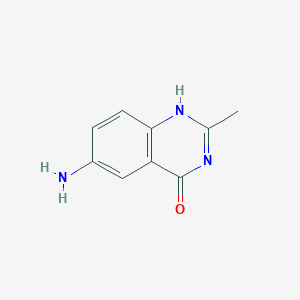

6-Amino-2-methylquinazolin-4-ol is a heterocyclic compound with the molecular formula C9H9N3O. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features an amino group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position on the quinazoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methylquinazolin-4-ol can be achieved through various methods, including:

Aza-reaction: This involves the reaction of anthranilic acid derivatives with formamide or formic acid under high temperature.

Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between anthranilic acid and formamide, resulting in higher yields and shorter reaction times.

Metal-mediated reaction: Transition metals like palladium or copper can catalyze the formation of quinazoline derivatives from appropriate precursors.

Ultrasound-promoted reaction: Ultrasonic waves can enhance the reaction rates and yields of quinazoline synthesis.

Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to facilitate the reaction between hydrophobic and hydrophilic reactants.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for cost-effectiveness and yield. The choice of method depends on the availability of raw materials, desired purity, and production scale.

Analyse Des Réactions Chimiques

6-Amino-2-methylquinazolin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Alkyl halides, acyl chlorides.

Major products formed from these reactions include various substituted quinazoline and quinazolinone derivatives, which have significant biological and pharmacological activities .

Applications De Recherche Scientifique

Antitumor Activity

6-Amino-2-methylquinazolin-4-ol derivatives have been extensively studied for their potential as antitumor agents. The quinazoline nucleus is known for its role as a scaffold in many antitumor drugs, particularly those targeting tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers such as breast, ovarian, colon, and prostate cancers.

Case Studies

- Inhibition of HepG2 and MCF-7 Cell Lines : Various synthesized quinazoline derivatives exhibited potent antitumor activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. For instance, compounds with specific substitutions on the quinazoline ring showed IC50 values significantly lower than standard chemotherapy agents like doxorubicin, indicating their potential as effective anticancer drugs .

- Mechanistic Studies : Research has demonstrated that the incorporation of different functional groups into the quinazoline structure can enhance its anticancer efficacy. For example, the fusion of a triazole ring to the quinazoline nucleus resulted in compounds with improved activity against both HepG2 and MCF-7 cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, with promising results against various bacterial and fungal strains.

Case Studies

- Synthesis of Derivatives : New derivatives of quinazolin-4-one were synthesized and evaluated for their antimicrobial activity using methods such as the cup-plate agar diffusion technique. Compounds demonstrated significant antibacterial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, comparable to standard antibiotics .

- In Vivo Studies : In vivo evaluations revealed that certain derivatives exhibit anti-inflammatory properties alongside their antimicrobial activity, making them suitable candidates for treating infections with an inflammatory component .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been documented through various studies demonstrating its efficacy in reducing inflammation.

Case Studies

- Carrageenan-Induced Paw Edema Test : Compounds derived from this compound were tested in animal models for their ability to reduce inflammation caused by carrageenan. Results indicated that some derivatives provided comparable anti-inflammatory effects to ibuprofen, suggesting their potential use in treating inflammatory diseases .

Antituberculosis Activity

Recent studies have highlighted the effectiveness of quinazolinone derivatives against Mycobacterium tuberculosis, indicating a promising avenue for developing new antituberculosis agents.

Case Studies

- Activity Against Drug-Resistant Strains : Novel quinazolinone benzoates were synthesized and tested for their activity against multi-drug resistant strains of M. tuberculosis. Some compounds exhibited significant inhibitory effects, suggesting their potential as new therapeutic options for tuberculosis treatment .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 6-Amino-2-methylquinazolin-4-ol involves its interaction with various molecular targets and pathways. For example, it can inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence . Additionally, the compound can interact with enzymes and receptors involved in cancer cell proliferation, leading to its potential use as an anticancer agent .

Comparaison Avec Des Composés Similaires

6-Amino-2-methylquinazolin-4-ol can be compared with other similar compounds, such as:

Quinazolinone derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

Quinoline derivatives: While quinolines have a similar nitrogen-containing heterocyclic structure, they differ in their ring fusion and substitution patterns.

Benzoxazinone derivatives: These compounds are intermediates in the synthesis of quinazolinone derivatives and have distinct chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound in medicinal chemistry .

Activité Biologique

6-Amino-2-methylquinazolin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a fused bicyclic structure containing a quinazoline ring with an amino group at the 6-position and a methyl group at the 2-position. This unique substitution pattern significantly influences its reactivity and biological activity compared to other quinazoline derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties, particularly against various bacterial strains. It can inhibit biofilm formation in Pseudomonas aeruginosa, which is crucial for developing new antibiotics.

- Anticancer Activity : Various studies have highlighted its potential as an anticancer agent. For instance, derivatives of quinazoline, including this compound, have shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective cytotoxicity .

- Enzyme Inhibition : The compound acts as a competitive inhibitor for several enzymes, including dihydrofolate reductase (DHFR) and aspartate transcarbamylase (ATCase), which are critical in various metabolic pathways. Its IC50 for DHFR inhibition ranges from 0.4 to 1.0 µM .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Quorum Sensing : By inhibiting quorum sensing in bacteria like Pseudomonas aeruginosa, the compound reduces virulence and biofilm formation, making it a candidate for antibiotic development.

- Targeting Enzymes : Its role as an enzyme inhibitor suggests that it can disrupt critical pathways in cancer cell proliferation and microbial resistance mechanisms .

Anticancer Activity

A study evaluated the anticancer effects of various quinazoline derivatives on HepG2 and MCF-7 cell lines. The findings are summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 18.79 | |

| This compound | MCF-7 | 13.46 | |

| Doxorubicin | HepG2 | 8.55 | |

| Doxorubicin | MCF-7 | 8.90 |

The results indicate that the compound exhibits comparable or superior activity against these cancer cell lines compared to standard chemotherapy agents like doxorubicin.

Antimicrobial Activity

In another study, various derivatives were tested for their antimicrobial efficacy against common pathogens. The results demonstrated broad-spectrum activity:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Gentamicin (control) | E. coli | 8 µg/mL |

| Gentamicin (control) | S. aureus | 8 µg/mL |

These findings highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

Propriétés

IUPAC Name |

6-amino-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNZEXKYMVFLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358486 | |

| Record name | 6-amino-2-methylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17329-24-7 | |

| Record name | 6-Amino-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17329-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-amino-2-methylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2-methylquinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.